The Zwitterionic Nature of (1S,3R)-3-Ammoniocyclohexanecarboxylate: A Technical Guide to Conformational Dynamics and Macro-Scale Applications
The Zwitterionic Nature of (1S,3R)-3-Ammoniocyclohexanecarboxylate: A Technical Guide to Conformational Dynamics and Macro-Scale Applications
Executive Summary & Core Directive
As a Senior Application Scientist, understanding the physicochemical behavior of isolated molecules is paramount to predicting their macro-scale utility. (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to as cis-3-aminocyclohexanecarboxylic acid or cis-3-ACHC) is a conformationally restricted cyclic
This zwitterionic nature, combined with its rigid stereochemistry, dictates its behavior in two highly specialized fields: neuropharmacology (acting as a conformationally restricted GABA analogue)[2] and supramolecular chemistry (serving as a building block for self-assembling peptide nanotubes)[3]. This whitepaper dissects the causality behind its zwitterionic equilibrium, details self-validating experimental protocols for its characterization, and maps its structural properties to its advanced applications.
Physicochemical Profiling & Zwitterionic Equilibrium
(1S,3R)-3-ACHC possesses two ionizable functional groups: a carboxylic acid and a primary amine. The difference in their proton affinity results in a pH-dependent speciation.
Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Molecular Formula | C₇H₁₃NO₂ | Core cyclic |
| Molecular Weight | 143.18 g/mol | Small molecule profile, favorable for ligand-receptor interactions. |
| pKa₁ (Carboxylic Acid) | ~3.70 - 4.50 | Deprotonates at physiological pH, forming the anionic carboxylate pole. |
| pKa₂ (Ammonium) | ~10.20 | Remains protonated at physiological pH, forming the cationic pole[4]. |
| Isoelectric Point (pI) | ~7.0 | Maximizes zwitterionic population, minimizing lipophilicity (logP). |
| Inter-charge Distance | ~0.56 nm | Diequatorial conformation mimics the extended active state of GABA[5]. |
Mechanistic Causality: The zwitterion is the thermodynamically stable form across a broad physiological pH range (4.5 to 10.2). In the solid state, this dipolar nature drives the formation of a highly ordered crystal lattice. X-ray crystallographic studies confirm that the molecules arrange in a head-to-tail fashion, stabilized by a robust 2D bilayer network of intermolecular N—H···O hydrogen bonds[6].
Fig 1: pH-dependent equilibrium states of (1S,3R)-3-Ammoniocyclohexanecarboxylate.
Conformational Dynamics & Stereochemistry
The (1S,3R) absolute configuration designates a cis-1,3-disubstituted cyclohexane ring. In both solution and solid states, the molecule predominantly adopts a chair conformation where both the ammonium (NH₃⁺) and carboxylate (COO⁻) groups occupy equatorial positions (the diequatorial conformer)[7].
Causality in Pharmacophore Design: Why is the diequatorial conformation significant? The endogenous neurotransmitter
Fig 2: Structural causality mapping of (1S,3R)-3-ACHC from molecular conformation to macro-applications.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems for characterizing the zwitterionic properties of (1S,3R)-3-ACHC.
Protocol A: Potentiometric Determination of pKa Values
Objective: To accurately map the macroscopic dissociation constants of the zwitterionic equilibrium.
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Solution Preparation: Accurately weigh the hydrochloride salt of (1S,3R)-3-ACHC to prepare a 0.01 M solution in degassed, deionized water (18.2 MΩ·cm).
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Self-Validation: Degassing the water prevents ambient CO₂ dissolution, which would introduce carbonic acid buffering and skew the titration curve[8].
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Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP) using phenolphthalein.
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Titration Setup: Maintain the analyte at 25.0 ± 0.1 °C in a jacketed vessel. Blanket the solution with an inert Argon or N₂ stream to maintain a CO₂-free environment.
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Data Acquisition & Analysis: Add NaOH in 0.05 mL increments. Record the pH only after the electrode drift is < 0.01 pH/min.
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Validation: Plot the first derivative (dpH/dV) to identify exact equivalence points. The pKa values are mathematically derived from the pH at the half-equivalence points, ensuring the data is grounded in thermodynamic equilibrium[8].
Protocol B: Crystallization for X-Ray Diffraction (XRD)
Objective: To visualize the zwitterionic hydrogen-bonding network and confirm the diequatorial conformation.
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Dissolution: Dissolve 50 mg of (1S,3R)-3-ACHC in 1 mL of ultrapure water.
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Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove microscopic particulates that could cause premature, disordered nucleation.
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Anti-Solvent Diffusion Setup: Transfer the aqueous solution to a small inner vial. Place this inside a larger outer vial containing 5 mL of acetone[6].
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Incubation: Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 7-14 days.
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Causality: The slow vapor diffusion of acetone into the aqueous phase gradually lowers the dielectric constant of the solvent. This gently forces the highly polar zwitterions to precipitate into an ordered crystal lattice rather than an amorphous powder[1].
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Harvesting: Isolate the single crystals and verify their quality by observing uniform birefringence under a polarized light microscope prior to XRD mounting.
Advanced Applications: From Monomers to Macro-Structures
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Neuropharmacology: As established, the fixed zwitterionic distance (~0.56 nm) allows (1S,3R)-3-ACHC to act as a conformationally restricted GABA analogue. It has been extensively utilized in structure-activity relationship (SAR) studies to map the binding pockets of GABA receptors and transporters, aiding in the design of next-generation antiepileptic and neuro-modulatory drugs[9].
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Supramolecular Material Science: Beyond single-molecule interactions, the zwitterionic monomer is a critical building block in foldamer chemistry. When synthesized into cyclic homo-
-tetrapeptides, the cis-configuration forces the peptide backbone into a non-planar geometry. Driven by the same intermolecular hydrogen-bonding logic seen in its crystal structure, these cyclic peptides self-assemble into highly ordered peptide nanotubes (SPNs), which have profound applications in drug delivery, biomaterials, and synthetic ion channels[3][10].
References
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Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1912.
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Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284.
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Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
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BenchChem Protocols. General method for determining the acid dissociation constants (pKa) of an amino acid derivative via titration. BenchChem.
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Raiteri, M., et al. (1977). Stereo specificity of neuronal GABA transport. South African Journal of Science.
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Seebach, D., et al. / Granja, J. R. (2015). Self-assembly of cyclic homo-γ-tetrapeptide based on cis-3-aminocyclohexanecarboxylic acid. ResearchGate / Peptide Science.
Sources
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.univpm.it [iris.univpm.it]
- 4. sinochem-nanjing.com [sinochem-nanjing.com]
- 5. journals.co.za [journals.co.za]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
